2,3-Dimethylquinoxalin-6-ol
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Overview
Description
2,3-Dimethylquinoxalin-6-ol is a heterocyclic compound with the molecular formula C10H10N2O It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylquinoxalin-6-ol can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethyl-1,4-phenylenediamine with 1,2-dicarbonyl compounds, such as glyoxal or diketones, under acidic or basic conditions. The reaction typically proceeds in ethanol or acetic acid as solvents, with heating to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxalines.
Scientific Research Applications
2,3-Dimethylquinoxalin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and optoelectronic materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoxalin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoxaline: Lacks the methyl groups at the 2 and 3 positions.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of methyl groups at the 2 and 3 positions.
Uniqueness
2,3-Dimethylquinoxalin-6-ol is unique due to the presence of both methyl groups and a hydroxyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,3-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)12-10-5-8(13)3-4-9(10)11-6/h3-5,13H,1-2H3 |
InChI Key |
WPEXIPNDKDKUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)O)C |
Origin of Product |
United States |
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